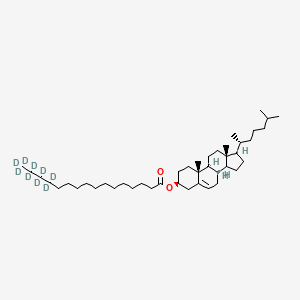
Cholesteryl Palmitate-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesteryl Palmitate-d9 is a deuterated form of cholesteryl palmitate, a cholesterol ester. It is primarily used as an internal standard for the quantification of cholesteryl palmitate in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Cholesteryl palmitate is a major cholesterol ester found in human meibum and has been studied for its role in forming stable tear films and its involvement in various metabolic and pulmonary diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cholesteryl Palmitate-d9 involves the esterification of deuterated palmitic acid with cholesterol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated palmitic acid and cholesterol, with stringent control over reaction conditions to ensure high yield and purity. The final product is often formulated as a solution in chloroform for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions: Cholesteryl Palmitate-d9 undergoes various chemical reactions, including:
Oxidation: Cholesteryl esters can be oxidized to form oxysterols, which are important in various biological processes.
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield cholesterol and deuterated palmitic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming different cholesteryl esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipases are used under mild conditions.
Major Products:
Oxidation: Oxysterols.
Hydrolysis: Cholesterol and deuterated palmitic acid.
Transesterification: Different cholesteryl esters depending on the alcohol used.
Scientific Research Applications
Cholesteryl Palmitate-d9 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in analytical techniques to quantify cholesteryl palmitate levels in various samples.
Biology: Studied for its role in lipid metabolism and its involvement in diseases such as diabetes and chronic interstitial pneumonia.
Medicine: Investigated for its potential as a biomarker for respiratory distress syndrome and other metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and in the study of lipid-based drug delivery systems.
Mechanism of Action
Cholesteryl Palmitate-d9 exerts its effects primarily through its role as a cholesterol ester. It is involved in the storage and transport of cholesterol within the body. The esterification of cholesterol with palmitic acid helps in maintaining cholesterol homeostasis and in the formation of lipid droplets. These lipid droplets play a crucial role in cellular lipid metabolism and energy storage .
Comparison with Similar Compounds
Cholesteryl Oleate: Another cholesterol ester, but with oleic acid instead of palmitic acid.
Cholesteryl Linoleate: Contains linoleic acid as the esterifying fatty acid.
Cholesteryl Stearate: Esterified with stearic acid.
Uniqueness: Cholesteryl Palmitate-d9 is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated cholesteryl palmitate in complex biological samples .
Properties
Molecular Formula |
C43H76O2 |
|---|---|
Molecular Weight |
634.1 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate |
InChI |
InChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1/i1D3,7D2,8D2,9D2 |
InChI Key |
BBJQPKLGPMQWBU-BDWKJWGVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















